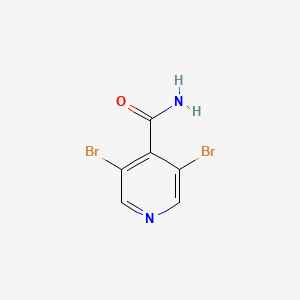![molecular formula C10H8BrNO2S B3240781 Ethyl 2-bromobenzo[d]thiazole-5-carboxylate CAS No. 1446410-03-2](/img/structure/B3240781.png)
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate
Overview
Description
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is a chemical compound used in medicine and as a pharmaceutical intermediate . It has a molecular formula of C10H8BrNO2S .
Molecular Structure Analysis
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate contains a total of 24 bonds; 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate has a molecular weight of 286.14 . It is miscible in water . The compound should be stored at temperatures between 2-8°C .Scientific Research Applications
Synthesis and Biological Properties : Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is involved in the synthesis of novel compounds, such as piperidine substituted benzothiazole derivatives. These derivatives have shown promising biological activities. For instance, one such compound demonstrated good antibacterial activity and another showed significant antifungal activity (Shafi, Rajesh, & Senthilkumar, 2021).
Spectroscopic and Structural Characterization : This compound is used in the synthesis of thiazole derivatives, which are then characterized through various spectroscopic methods like NMR, FT-IR, and UV-Vis. The structural properties of these derivatives have been analyzed using single-crystal X-ray diffraction techniques, providing insights into their molecular structures (Haroon et al., 2019).
Novel Synthesis Methods : Research has focused on novel methods of synthesizing 2-amino-1,3-thiazole-5-carboxylates, utilizing ethyl 2-bromo-1,3-thiazole-5-carboxylate. These methods, such as ultrasonic and thermally mediated nucleophilic displacement, have led to the production of these compounds in high yields (Baker & Williams, 2003).
Optical and Electronic Properties : Thiazole derivatives synthesized using ethyl 2-bromobenzo[d]thiazole-5-carboxylate are studied for their optical and electronic properties. The photoluminescence spectra of these compounds provide valuable information regarding their potential applications in optical technologies (Zhou, 2009).
Nonlinear Optical Properties : Some studies focus on the nonlinear optical (NLO) properties and frontier molecular orbitals of thiazole-based derivatives. These compounds are shown to possess significant NLO character, indicating their potential for technological applications (Haroon et al., 2020).
Antioxidant, Antimicrobial, and Antiviral Properties : Ethyl 2-bromobenzo[d]thiazole-5-carboxylate derivatives are also studied for their antioxidant, antimicrobial, and potential antiviral properties. Molecular docking methods have been used to predict their efficacy as therapeutic agents against various pathogens, including SARS-CoV-2 (Haroon et al., 2021).
Safety and Hazards
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate may cause an allergic skin reaction . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and protective equipment should be worn. Contaminated work clothing should not be allowed out of the workplace .
Mechanism of Action
Target of Action
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . The primary targets of these compounds are often enzymes or receptors involved in critical biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of enzymes or receptors . The specific interaction would depend on the structure of the derivative and the nature of the target.
Biochemical Pathways
Thiazole derivatives are known to impact a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The affected pathways would depend on the specific targets of the compound.
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . . These properties could impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives , the compound could potentially have a wide range of effects, depending on its specific targets and mode of action.
properties
IUPAC Name |
ethyl 2-bromo-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUBOAAVUNRWIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromobenzo[d]thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B3240702.png)
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate](/img/structure/B3240703.png)
![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate](/img/structure/B3240719.png)
![8-Benzyl 1-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B3240722.png)
![Methyl 7-oxa-2-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B3240736.png)

![(1S,1aS,6bR)-Ethyl 5-hydroxy-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B3240773.png)
![tert-butyl (4S)-4-[(E)-3-bromoprop-1-enyl]-2,2-dimethyl-oxazolidine-3-carboxylate](/img/structure/B3240777.png)





